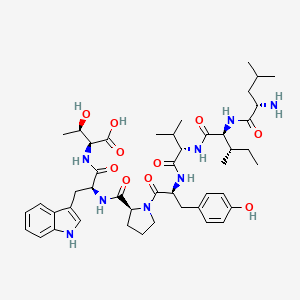

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is a peptide compound composed of eight amino acids. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonin erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplungsreaktion: Jede Aminosäure wird aktiviert und an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden entfernt, um die nächste Kupplungsreaktion zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieses Peptids beinhaltet die Skalierung des SPPS-Prozesses. Automatisierung und Optimierung der Reaktionsbedingungen sind entscheidend, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung des Endprodukts.

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie Tyrosin und Tryptophan modifizieren.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga des Peptids zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Ameisensäure.

Reduktionsmittel: Dithiothreitol (DTT), β-Mercaptoethanol.

Substitutionsreagenzien: Verschiedene Aminosäurederivate.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht auf seine Rolle in zellulären Signalwegen.

Medizin: Potenzielle therapeutische Anwendungen, einschließlich als Medikamentenkandidat für verschiedene Krankheiten.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Rezeptoren, Enzyme und andere Proteine umfassen. Das Peptid kann Signalwege modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen vom spezifischen Kontext ab, in dem das Peptid verwendet wird.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine involves its interaction with specific molecular targets. These targets can include receptors, enzymes, and other proteins. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Ein weiteres Peptid mit ähnlicher Struktur, aber unterschiedlicher Sequenz.

L-Tyrosyl-L-α-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: Ein Peptid mit einigen überlappenden Aminosäuren, aber unterschiedlicher Gesamtzusammensetzung.

Einzigartigkeit

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonin ist einzigartig aufgrund seiner spezifischen Sequenz von Aminosäuren, die ihm besondere biologische Eigenschaften und potenzielle Anwendungen verleiht. Seine Kombination aus hydrophoben und aromatischen Resten macht es besonders interessant für die Untersuchung von Peptidwechselwirkungen und -funktionen.

Eigenschaften

CAS-Nummer |

914096-29-0 |

|---|---|

Molekularformel |

C46H66N8O10 |

Molekulargewicht |

891.1 g/mol |

IUPAC-Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C46H66N8O10/c1-8-26(6)38(52-40(57)32(47)20-24(2)3)44(61)51-37(25(4)5)43(60)50-35(21-28-15-17-30(56)18-16-28)45(62)54-19-11-14-36(54)42(59)49-34(41(58)53-39(27(7)55)46(63)64)22-29-23-48-33-13-10-9-12-31(29)33/h9-10,12-13,15-18,23-27,32,34-39,48,55-56H,8,11,14,19-22,47H2,1-7H3,(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,63,64)/t26-,27+,32-,34-,35-,36-,37-,38-,39-/m0/s1 |

InChI-Schlüssel |

WVAWOYRJBSQGPN-VZFNJOELSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B12617966.png)

![2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene](/img/structure/B12617979.png)

![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)

![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)

![2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12618025.png)

![(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)